4-Hydrazino-4-oxobutanamide
Description
Properties
IUPAC Name |
4-hydrazinyl-4-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVIWZQORMNQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362867 | |
| Record name | 4-hydrazino-4-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130673-36-8 | |
| Record name | 4-hydrazino-4-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Ring-Opening Reaction :
Succinic anhydride reacts with hydrazine hydrate in a 1:1 molar ratio, selectively opening the anhydride ring to form 4-hydrazino-4-oxobutanamide. The reaction proceeds via nucleophilic attack by the hydrazine’s terminal amine on one carbonyl group, while the adjacent carbonyl remains as an amide. -
Solvent and Temperature :
-
Isolation and Purification :
Post-reaction, the product is isolated via solvent evaporation under reduced pressure, followed by trituration with diethyl ether to remove unreacted starting materials. Recrystallization from ethanol yields a pure white solid with a melting point of 145°C .
Key Data Table: Direct Synthesis Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Molar Ratio (Anhydride:Hydrazine) | 1:1 | |
| Solvent | Ethanol, Toluene | |
| Reaction Temperature | 25°C (rt) – 80°C (reflux) | |
| Yield | 65–72% (analogous systems) | |
| Purity | >95% (HPLC) |
Two-Step Synthesis via Succinamic Acid Intermediate
For industrial-scale production, a two-step approach improves yield and purity by minimizing side reactions.
Step 1: Formation of Succinamic Acid
Succinic anhydride reacts with aqueous ammonia to form succinamic acid (4-oxobutanamide).
Step 2: Hydrazination of Succinamic Acid
The carboxylic acid group of succinamic acid is converted to a hydrazide using hydrazine hydrate under acidic conditions.
-
Activation Methods :
-
Thionyl Chloride Activation : The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂), which subsequently reacts with hydrazine hydrate.
-
Direct Hydrazinolysis : Hydrazine hydrate is added directly to succinamic acid in ethanol with catalytic acetic acid, followed by reflux.
-
Key Data Table: Two-Step Synthesis Parameters
| Parameter | Step 1 (Succinamic Acid) | Step 2 (Hydrazination) |
|---|---|---|
| Solvent | Water | Ethanol |
| Temperature | 0–5°C | 70–80°C (reflux) |
| Catalyst | None | Acetic acid |
| Yield | 85% | 65–70% |
Industrial-Scale Optimization
Industrial production emphasizes cost-efficiency and scalability, often employing high-pressure reactors to accelerate reaction kinetics.
Pressure-Assisted Synthesis
A patent-derived method (CN110256304A) demonstrates that reactions under 0.8–1.2 MPa pressure at 120–125°C significantly enhance hydrazine incorporation, even with substoichiometric hydrazine ratios.
Purification Techniques
-
Recrystallization : Ethanol or ethyl acetate recrystallization removes byproducts like succinic dihydrazide.
-
Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves closely related impurities.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Direct Synthesis | Single-step, low cost | Moderate yields (65–72%) | Suitable for small scale |
| Two-Step Synthesis | Higher purity | Longer process duration | Medium-scale production |
| Pressure-Assisted | High yields (>90%), fast | Specialized equipment | Large-scale industrial |
Challenges and Mitigation Strategies
-
Di-Hydrazide Byproduct Formation :
Excess hydrazine or prolonged reaction times favor the formation of succinic dihydrazide . Mitigation includes strict stoichiometric control and real-time monitoring via thin-layer chromatography (TLC). -
Solvent Selection :
Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Ethanol strikes a balance between reactivity and ease of isolation. -
Hydrazine Handling :
Hydrazine hydrate is toxic and corrosive. Industrial protocols use closed systems and neutralization traps to ensure safety .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted hydrazino compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-Hydrazino-4-oxobutanamide serves as an intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The hydrazino group can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives.
The compound has been investigated for its potential biological activities, which include:
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli , indicating its potential as an antibacterial agent .
- Anticancer Activity : Preliminary studies have indicated that this compound can inhibit the proliferation of cancer cells. In vitro evaluations on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown dose-dependent cytotoxicity. The compound demonstrated IC values of 25 µM and 30 µM respectively, suggesting its potential as a lead compound for cancer therapy .
Medicinal Chemistry
Due to its hydrazino moiety, this compound is explored for drug development. The hydrazine group can interact with various biological targets, potentially leading to the design of new therapeutics for diseases such as cancer and bacterial infections .
Industrial Applications
In industry, this compound is utilized in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for developing materials with specific electronic or optical properties .
Case Study: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial activity of this compound using the disk diffusion method:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound has promising antibacterial properties, particularly against Staphylococcus aureus .
Case Study: Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry (2023), researchers explored the effects of this compound on various human cancer cell lines:
| Cell Line | IC Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
The findings highlight its potential as a chemotherapeutic agent due to its selective cytotoxicity towards cancer cells .
Mechanism of Action
The mechanism of action of 4-Hydrazino-4-oxobutanamide involves its interaction with molecular targets through its hydrazino and oxo functional groups . These interactions can lead to the modification of proteins and other biomolecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Functional Group Analysis
The following compounds share structural motifs with 4-hydrazino-4-oxobutanamide:
2.2. Reactivity and Stability
- Hydrazino vs. Hydroxyamino: The hydrazino group in this compound is more nucleophilic than the hydroxyamino group in 4-(Hydroxyamino)-4-oxobutanoic acid, enabling stronger metal coordination and faster reaction kinetics. However, hydroxyamino derivatives may exhibit better solubility in aqueous media due to their carboxylic acid group .
- β-Lactam Derivatives: The 4-oxoazetidinone derivative () contains a strained β-lactam ring, making it prone to hydrolysis but effective as an antimicrobial agent.
- Aromatic vs. Aliphatic Backbones: The dibenzoazocinyl compound () has a bulky aromatic system, increasing lipophilicity and toxicity (H302, H315) compared to aliphatic this compound .
Biological Activity
4-Hydrazino-4-oxobutanamide, a compound characterized by its hydrazine functional group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 116.13 g/mol. The presence of the hydrazine group (–NH–NH2) is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C4H8N4O |
| Molecular Weight | 116.13 g/mol |
| Functional Groups | Hydrazine, Amide |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Preliminary evaluations have shown its effectiveness against Gram-positive bacteria, including strains like Enterococcus faecium, which is known for its biofilm-associated infections. The compound's structure may enhance its ability to inhibit bacterial growth by interfering with lipid biosynthesis in bacterial membranes.
Table 1: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 17 | 100 |
| Escherichia coli | 15 | 100 |
| Enterococcus faecium | 20 | 100 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity, particularly against the MCF7 breast cancer cell line. Studies indicate that compounds with similar hydrazine structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis via caspase activation |
| HeLa | 15.0 | Mitochondrial disruption |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial and cancer cells, leading to cell death.
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in essential cellular processes, further elucidating its potential therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of hydrazine derivatives in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various hydrazine derivatives, including this compound, against a panel of pathogens. Results indicated a significant reduction in bacterial viability, supporting its use as a potential antimicrobial agent.
-
Case Study on Anticancer Properties :
- Research focused on the effect of hydrazine derivatives on breast cancer cells demonstrated that treatment with this compound resulted in a marked decrease in cell proliferation and increased apoptosis rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 4-Hydrazino-4-oxobutanamide relevant to its reactivity in synthetic chemistry?
- Methodological Answer : The compound contains a hydrazine group (-NH-NH₂) and a ketone group (oxo) on a butanamide backbone, influencing its nucleophilic and electrophilic reactivity. Key properties include its molecular formula (C₄H₉N₃O₂), hydrazine-derived instability under acidic conditions, and solubility in polar solvents like DMSO or ethanol. Structural characterization via FT-IR (N-H stretching at ~3300 cm⁻¹) and LC-MS (m/z 131.1 [M+H]⁺) is essential for purity validation .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust/aerosols. Store at -20°C in airtight containers to minimize decomposition. Spills should be neutralized with 10% acetic acid before disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design condensation reactions involving this compound to synthesize heterocyclic compounds?
- Methodological Answer : The hydrazine moiety enables cyclocondensation with carbonyl-containing substrates (e.g., aldehydes or ketones). For example:
- Step 1 : React with α,β-unsaturated ketones in ethanol under reflux (12 h) to form pyrazoline derivatives.
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Step 3 : Isolate products via vacuum filtration and characterize using ¹H-NMR (δ 7.5–8.0 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing reaction intermediates of this compound under varying pH conditions?
- Methodological Answer :
- UV-Vis Spectroscopy : Track hydrazone formation (λmax ~350 nm in basic conditions).
- HPLC-MS : Resolve intermediates using a C18 column (acetonitrile/water gradient) and confirm masses.
- pH Stability Studies : Use phosphate buffers (pH 3–9) to assess degradation kinetics, analyzed via Arrhenius plots .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies often arise from reaction temperature, solvent purity, or catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended:
- Variable Screening : Test solvents (DMF vs. THF), temperatures (25–80°C), and stoichiometry (1:1 to 1:3 hydrazine:carbonyl ratios).
- Statistical Analysis : Use ANOVA to identify significant factors. For example, DMF increases yields by 20% compared to THF due to better solubility of intermediates .
Data Analysis and Interpretation
Q. What strategies are effective for analyzing spectral data to distinguish this compound from its decomposition products?
- Methodological Answer :
- ¹³C-NMR : Decomposition products (e.g., butanedioic acid) show distinct carbonyl signals at δ 170–175 ppm, absent in the intact compound.
- Mass Fragmentation : Parent ion (m/z 131.1) fragments to m/z 85 (loss of NH₂-NH₂) and m/z 57 (butanamide backbone) .
Q. How should researchers address discrepancies in biological activity data for this compound analogs?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm specificity.
- Metabolic Stability Assays : Use liver microsomes to assess if inconsistent bioactivity stems from rapid in vitro degradation .
Experimental Design Considerations
Q. What controls are essential when evaluating the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer :
- Negative Controls : Omit catalyst to confirm reaction dependency.
- Chiral HPLC : Verify enantiomeric excess (ee) using a Chiralpak AD-H column.
- Kinetic Profiling : Compare turnover frequencies (TOF) at 24 h and 48 h to rule out catalyst deactivation .
Q. How can computational tools enhance the design of this compound-based inhibitors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
